Cas no 1343935-36-3 (4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE)

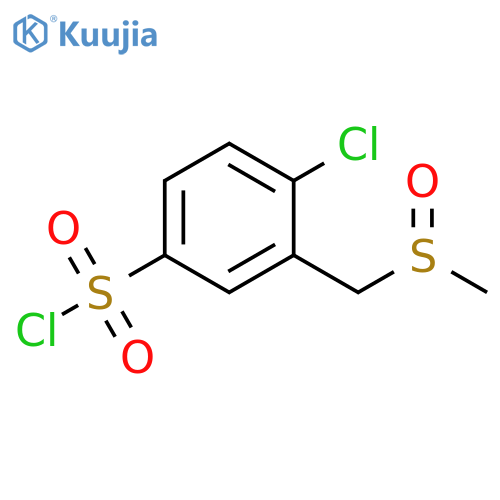

1343935-36-3 structure

商品名:4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE

CAS番号:1343935-36-3

MF:C8H8Cl2O3S2

メガワット:287.183318138123

MDL:MFCD20282737

CID:5244511

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 4-chloro-3-[(methylsulfinyl)methyl]-

- 4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE

-

- MDL: MFCD20282737

- インチ: 1S/C8H8Cl2O3S2/c1-14(11)5-6-4-7(15(10,12)13)2-3-8(6)9/h2-4H,5H2,1H3

- InChIKey: HLPPVTNOMKVXIP-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(Cl)C(CS(C)=O)=C1

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-276750-5.0g |

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE |

1343935-36-3 | 95% | 5.0g |

$1987.0 | 2023-03-01 | |

| Enamine | EN300-276750-2.5g |

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE |

1343935-36-3 | 95% | 2.5g |

$1343.0 | 2023-09-10 | |

| Enamine | EN300-276750-10g |

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE |

1343935-36-3 | 95% | 10g |

$2946.0 | 2023-09-10 | |

| Enamine | EN300-276750-0.1g |

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE |

1343935-36-3 | 95% | 0.1g |

$603.0 | 2023-09-10 | |

| Enamine | EN300-276750-0.5g |

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE |

1343935-36-3 | 95% | 0.5g |

$658.0 | 2023-09-10 | |

| Enamine | EN300-276750-0.25g |

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE |

1343935-36-3 | 95% | 0.25g |

$630.0 | 2023-09-10 | |

| Enamine | EN300-276750-0.05g |

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE |

1343935-36-3 | 95% | 0.05g |

$575.0 | 2023-09-10 | |

| Enamine | EN300-276750-10.0g |

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE |

1343935-36-3 | 95% | 10.0g |

$2946.0 | 2023-03-01 | |

| Enamine | EN300-276750-5g |

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE |

1343935-36-3 | 95% | 5g |

$1987.0 | 2023-09-10 | |

| Enamine | EN300-276750-1.0g |

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE |

1343935-36-3 | 95% | 1.0g |

$685.0 | 2023-03-01 |

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1343935-36-3 (4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬